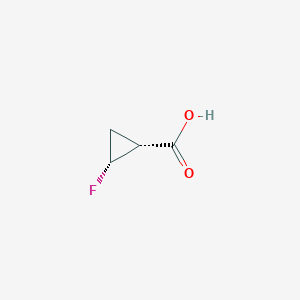

(1R,2R)-2-Fluorocyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQKMZGKYVDMCT-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127199-13-7 | |

| Record name | (1R,2R)-2-fluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2R)-2-Fluorocyclopropanecarboxylic acid chemical properties

An In-depth Technical Guide to (1R,2R)-2-Fluorocyclopropanecarboxylic Acid

Abstract

This compound (CAS No: 127199-13-7) is a chiral fluorinated building block of significant interest to the pharmaceutical and life sciences industries. The incorporation of a strained, rigid cyclopropane ring combined with the unique electronic properties of fluorine makes this molecule a valuable synthon for the development of novel therapeutics. Its specific stereochemistry is crucial for targeted biological activity, enhancing properties such as metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a solid or powder at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Reference |

| CAS Number | 127199-13-7 | [1][2] |

| Molecular Formula | C₄H₅FO₂ | [2] |

| Molecular Weight | 104.08 g/mol | [2][3] |

| Appearance | Solid or powder | [1] |

| Melting Point | 50 – 70 °C | [1] |

| Boiling Point | 202.4 ± 33.0 °C at 760 mmHg | [1][4] |

| Density | 1.4 ± 0.1 g/cm³ | [1][4] |

| Solubility | 34 g/L in water at 25°C (calculated) | [1] |

| Flash Point | 76.2 ± 25.4 °C | [1] |

| pKa | ~3.8 (estimated for the carboxylic acid group) | [5] |

| Index of Refraction | 1.438 | [1] |

| Vapor Pressure | 0.1 ± 0.8 mmHg at 25°C | [1] |

Structure and Spectroscopic Data

The molecule's structure consists of a cyclopropane ring with a fluorine atom and a carboxylic acid group substituted on adjacent carbons, both in the trans configuration with (R) stereochemistry at each chiral center.

Caption: Logical diagram of this compound's key features.

Spectroscopic data is crucial for its characterization. While specific spectra for the (1R,2R) isomer are not widely published, data for related isomers and derivatives are available. For instance, ¹H NMR spectra for the (1S,2R) isomer have been documented.[6] Additionally, ¹³C NMR data for the methyl ester of (1R,2R)-2-fluorocyclopropane-1-carboxylic acid is available, and ¹⁹F NMR data has been reported for the general trans (anti) isomer.[7][8]

Synthesis and Reactivity

The synthesis of enantiomerically pure fluorinated cyclopropanes is a significant challenge in organic chemistry. Several strategies have been developed to produce these valuable intermediates.

Experimental Protocol: General Multi-Step Synthesis

One documented approach involves a five-step synthesis starting from allyl alcohol.[9] This method provides a foundational pathway for producing the 2-fluorocyclopropane carboxylic acid core.

Methodology:

-

Protection: The hydroxyl group of allyl alcohol is protected, for example, as a benzyl ether, to prevent interference in subsequent steps.

-

Cyclopropanation: The protected allyl ether undergoes a cyclopropanation reaction. A common method involves using a fluorinated carbene source, such as dibromofluoromethane with a phase transfer catalyst.[9]

-

Deprotection: The benzyl protecting group is removed to regenerate the free alcohol.

-

Debromination/Functionalization: The resulting intermediate is treated with a reducing agent, like zinc powder, to remove bromine atoms introduced during cyclopropanation.[9]

-

Oxidation: The primary alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent. A mixture of acetone and water has been reported as an effective solvent for this final step.[9]

Caption: A generalized five-step workflow for the synthesis of 2-fluorocyclopropanecarboxylic acid.[9]

Other advanced methods, including rhodium-catalyzed asymmetric cyclopropanation, have been developed to achieve high stereoselectivity, which is critical for pharmaceutical applications.[10][11]

Applications in Research and Drug Development

The unique structural and electronic properties of this compound make it a highly sought-after building block in medicinal chemistry.[12] Its primary application is as a key intermediate in the synthesis of complex, biologically active molecules.[12]

-

Antimicrobial Agents: Fluorinated cyclopropyl groups are a cornerstone of modern fluoroquinolone antibiotics. This moiety is crucial for the activity of drugs like Sitafloxacin, where it enhances antibacterial potency and modulates pharmacokinetic properties.[13][14][15]

-

Muscarinic Receptor Antagonists: The compound serves as a precursor for developing agents targeting muscarinic receptors, which are implicated in various central nervous system disorders.[5] The rigid cyclopropane scaffold helps in optimizing receptor binding.[5]

-

Fluorescent Probes: The carboxylic acid handle allows for the straightforward attachment of fluorescent tags, enabling the creation of probes for detecting enzymatic activity and other biological processes.[5]

-

General Drug Discovery: The introduction of the fluorocyclopropane motif can improve a drug candidate's metabolic stability, lipophilicity, and membrane permeability, making it a valuable strategy in lead optimization.[16][17]

Caption: The role of this compound as a versatile starting point for various classes of functional molecules.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant.

| Hazard Class | GHS Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.

References

- 1. (1R,2R)-2-fluorocyclopropane-1-carboxylic Acid CAS 127199-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 127199-13-7 [chemicalbook.com]

- 3. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:167073-07-6 | Cyclopropanecarboxylic acid, 2-fluoro-, (1S,2R)- | Chemsrc [chemsrc.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. finechemicals.com.cn [finechemicals.com.cn]

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (1S,2R)-2-Fluorocyclopropanecarboxylic acid [myskinrecipes.com]

- 13. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1R,2R)-2-Fluorocyclopropanecarboxylic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of (1R,2R)-2-Fluorocyclopropanecarboxylic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identification

This compound is a fluorinated derivative of cyclopropanecarboxylic acid. The "(1R,2R)" designation specifies the stereochemistry at the two chiral centers of the cyclopropane ring, indicating a cis relationship between the fluorine atom and the carboxylic acid group. This specific stereoisomer is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic, sitafloxacin.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (1R,2R)-2-fluorocyclopropane-1-carboxylic acid |

| CAS Number | 127199-13-7 |

| Molecular Formula | C₄H₅FO₂ |

| Molecular Weight | 104.08 g/mol |

| Synonyms | (1R,2R)-(-)-cis-2-Fluorocyclopropane-carboxylic acid, cis-2-Fluoro-cyclopropanecarboxylic acid |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Solid or powder | [1] |

| Melting Point | 50 - 70 °C | [1] |

| Boiling Point | 202.4 ± 33.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 76.2 ± 25.4 °C | [1] |

| Solubility | Soluble (34 g/L) at 25 °C (calculated) | [1] |

| pKa | ~3.8 (estimated for the carboxylic acid group) | [2] |

Synthesis of this compound

Several synthetic routes to 2-fluorocyclopropanecarboxylic acid have been reported, often yielding a mixture of stereoisomers that require resolution. Below are summaries of key synthetic strategies.

Synthesis from Allyl Alcohol

A five-step synthesis starting from allyl alcohol has been reported to produce 2-fluorocyclopropane carboxylic acid with an overall yield of 35.3%. The key steps involve the protection of the alcohol, cyclization, deprotection, debromination, and finally, oxidation to the carboxylic acid. The structures of the intermediates and the final product were confirmed using ¹H NMR and mass spectrometry.[3]

Rhodium-Catalyzed Cyclopropanation

A stereoselective method for the synthesis of cis-2-fluorocyclopropanecarboxylic acid involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters. This approach is noted for its effectiveness in controlling the cis stereochemistry.

Synthesis via Phenyl Sulfide Intermediate

A patented method describes the synthesis of 2-fluorocyclopropanecarboxylic acid through a multi-step process starting with the reaction of 1,1-dichloro-1-fluoroethane and thiophenol to form a phenyl sulfide intermediate. This is followed by oxidation, elimination to form 1-fluoro-1-benzenesulfonylethylene, an addition reaction with ethyl diazoacetate, and finally, an elimination and acidification to yield the desired product.[4]

References

- 1. In Vitro Activities of Sitafloxacin (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity and MIC of Sitafloxacin against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. finechemicals.com.cn [finechemicals.com.cn]

- 4. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

The Rising Profile of Fluorinated Cyclopropanes in Medicinal Chemistry: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds has become a cornerstone of modern drug discovery. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, combined with the ability of fluorine to modulate physicochemical and pharmacokinetic parameters, have led to the emergence of fluorinated cyclopropane derivatives as a privileged motif in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in the development of novel therapeutics.

Antiviral Activity of Fluorinated Cyclopropyl Nucleosides

Fluorinated cyclopropane moieties have been successfully integrated into nucleoside analogues to generate potent antiviral agents. These modifications can enhance metabolic stability and alter the conformational preferences of the nucleoside, leading to improved interaction with viral enzymes.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of representative fluorinated cyclopropyl nucleoside analogues.

| Compound ID | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Analogue 13a | Human Cytomegalovirus (HCMV) | Cytopathic Effect Inhibition | - | - | - | [1] |

| Analogue 14a | Varicella-Zoster Virus (VZV) | Cytopathic Effect Inhibition | - | - | - | [1] |

| Uracil Analogue 22 | Human Cytomegalovirus (HCMV AD-169) | - | 10.61 µg/mL | - | - |

Note: Specific IC50 and CC50 values for analogues 13a and 14a were not explicitly provided in the abstract, but significant antiviral effects were noted[1].

Experimental Protocols

General Antiviral Assay Protocol (Cytopathic Effect Inhibition)

This protocol provides a general framework for assessing the antiviral activity of compounds by measuring the inhibition of the virus-induced cytopathic effect (CPE).

-

Cell Seeding: Plate a suitable host cell line (e.g., human embryonic lung fibroblasts for HCMV) in 96-well microtiter plates at a density that will form a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined multiplicity of infection (MOI) of the virus. After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the serially diluted test compounds. Include untreated, uninfected cells as a cell control and virus-infected, untreated cells as a virus control.

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).

-

Quantification of CPE: Assess the degree of CPE in each well. This can be done visually or by using a cell viability assay such as the MTT or neutral red uptake assay.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the CPE by 50% compared to the virus control. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50[2][3].

Experimental Workflow for Antiviral Screening

Caption: Workflow for a typical cytopathic effect (CPE) inhibition assay.

Serotonin 2C (5-HT2C) Receptor Agonism

Fluorinated 2-phenylcyclopropylmethylamines have been designed as potent and selective agonists for the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) implicated in various central nervous system disorders[4][5]. Fluorination of the cyclopropane ring can influence the compound's conformation, lipophilicity, and metabolic stability, leading to improved potency and selectivity[4].

Quantitative 5-HT2C Receptor Agonist Data

The following table summarizes the functional activity of fluorinated 2-phenylcyclopropylmethylamine derivatives at 5-HT2 receptors.

| Compound ID | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2B Agonism | Selectivity (5-HT2B/5-HT2C) | Reference |

| (+)-1 | 5.2 | 108 | - | 7 | [4] |

| (+)-21a | 4.7 | 98 | Detected | 2 | [4] |

| (+)-21b | - | - | Not Detected | - | [4] |

| (±)-12 | 598 | - | - | - | [6] |

Experimental Protocols

Calcium Flux Assay for 5-HT2C Receptor Activation

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway coupled to the 5-HT2C receptor[6][7].

-

Cell Culture: Maintain a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in appropriate culture medium supplemented with a selection agent (e.g., G-418)[7].

-

Cell Seeding: Seed the cells into 96-well, black, clear-bottom plates and allow them to attach and grow overnight[7].

-

Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) in a suitable buffer for 1 hour at 37°C[7][8][9].

-

Compound Addition: Prepare serial dilutions of the test compounds. Use a fluorescent imaging plate reader or a flow cytometer to measure the baseline fluorescence, then add the compounds to the wells[10].

-

Signal Detection: Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration[10].

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values[7].

5-HT2C Receptor Signaling Pathway

Caption: Simplified 5-HT2C receptor signaling cascade.

Enzyme Inhibition

Fluorinated cyclopropane derivatives have also been explored as inhibitors of various enzymes, demonstrating their potential in oncology and infectious diseases.

c-Met Kinase Inhibition

Fluorocyclopropyl analogs of the multi-kinase inhibitor cabozantinib have been synthesized and evaluated for their ability to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer[11][12].

Quantitative c-Met Kinase Inhibition Data

| Compound ID | Target | IC50 (nM) | Reference |

| Cabozantinib | c-Met | 5.4 | [13] |

| JV-982 (cis-fluoro analog) | c-Met | - | [14] |

| JV-976 (trans-fluoro analog) | c-Met | Potent (low nM) | [14] |

Note: Specific IC50 value for JV-982 was not provided, but JV-976 showed improved inhibitory effect compared to cabozantinib[11].

O-Acetylserine Sulfhydrylase (OASS) Inhibition

Cyclopropane-1,2-dicarboxylic acids have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria, making it a target for novel antibacterial agents[15].

Quantitative OASS Inhibition Data

| Compound Class | Target | Kdiss | Reference |

| trans-2-substituted-cyclopropane-1-carboxylic acids | HiOASS-A | low µM range | [5] |

| Cyclopropane-1,2-dicarboxylic acids | S. typhimurium OASS | nM range | [16] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (e.g., for c-Met)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a purified kinase.

-

Reagent Preparation: Prepare solutions of the purified recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

-

Compound Preparation: Serially dilute the test compounds in DMSO.

-

Assay Setup: In a 384-well plate, add the test compound dilutions, the kinase, and the substrate[14].

-

Reaction Initiation: Start the kinase reaction by adding ATP[14].

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour)[14].

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays (e.g., ADP-Glo™, which measures ADP production)[14].

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value[14].

Experimental Workflow for Kinase Inhibition Assay

Caption: General workflow for a biochemical kinase inhibition assay.

Conclusion

Fluorinated cyclopropane derivatives represent a versatile and increasingly important class of molecules in drug discovery. Their unique structural and electronic properties have been successfully leveraged to develop compounds with a wide range of biological activities, including antiviral, CNS-acting, and enzyme-inhibitory effects. The data and protocols presented in this guide highlight the potential of this chemical space and provide a foundation for the rational design and evaluation of new therapeutic agents. As synthetic methodologies for accessing diverse fluorinated cyclopropanes continue to advance, their application in medicinal chemistry is poised for significant growth, offering new opportunities to address unmet medical needs.

References

- 1. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bu.edu [bu.edu]

- 9. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 10. agilent.com [agilent.com]

- 11. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

CAS number for (1R,2R)-2-Fluorocyclopropanecarboxylic acid

An In-depth Technical Guide to (1R,2R)-2-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a fluorinated organic compound, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopropane scaffold, combined with the stereospecific placement of a fluorine atom and a carboxylic acid group, imparts unique conformational constraints and electronic properties. This makes it a valuable synthon for the preparation of complex molecular architectures with tailored biological activities. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while the CAS number is specific to the (1R,2R) isomer, some experimental data in the public domain is for other stereoisomers like (1S,2R)-2-fluorocyclopropane-1-carboxylic acid. Computed properties are often provided for the general structure or a different stereoisomer.

| Property | Value | Source |

| CAS Number | 127199-13-7 | Internal Database |

| Molecular Formula | C₄H₅FO₂ | [1] |

| Molecular Weight | 104.08 g/mol | [1] |

| IUPAC Name | (1R,2R)-2-fluorocyclopropane-1-carboxylic acid | Internal Nomenclature |

| Appearance | White to off-white solid (presumed) | General knowledge |

| pKa | ~3.8 (for (1S,2R) isomer) | |

| Solubility | Moderate aqueous solubility (for (1S,2R) isomer) |

Synthesis of this compound

The stereoselective synthesis of 2-fluorocyclopropanecarboxylic acids is a challenging yet crucial aspect of its application in pharmaceuticals. Several synthetic strategies have been developed, with a prominent method being the rhodium-catalyzed cyclopropanation.

Stereoselective Synthesis via Rhodium-Catalyzed Cyclopropanation

A highly effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters.[1][2] This approach provides good yields and high stereoselectivity.[1]

Experimental Protocol:

A detailed experimental protocol for a similar synthesis is described by Shibue and Fukuda (2014) for the dl-cis and the chiral forms. The general steps are outlined below:

-

Preparation of the Catalyst Solution: A solution of the rhodium catalyst, such as Rh₂(OAc)₄ or [Rh(O₂CCPh₃)₂]₂, is prepared in a suitable solvent like dichloromethane (CH₂Cl₂).[3]

-

Cyclopropanation Reaction: A solution of a diazo ester (e.g., ethyl diazoacetate) is added dropwise to a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene and the rhodium catalyst at room temperature.[3] The reaction mixture is stirred for a specified period.

-

Work-up and Purification: The reaction mixture is concentrated in vacuo, and the residue is purified by flash chromatography to yield the cyclopropanated product.[3]

-

Desulfonylation and Hydrolysis: The resulting ethyl 2-fluoro-2-phenylsulfonylcyclopropanecarboxylate is then subjected to desulfonylation followed by hydrolysis to afford the target carboxylic acid.

Reaction Parameters:

| Catalyst | Diazo Ester | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Rh₂(OAc)₄ | Ethyl diazoacetate | CH₂Cl₂ | 18 | 86:14 |

| [Rh(O₂CCPh₃)₂]₂ | Ethyl diazoacetate | CH₂Cl₂ | 78 | - |

| Rh₂(OAc)₄ | l-Menthyl diazoacetate | CH₂Cl₂ | - | >1:99 |

Data adapted from Shibue and Fukuda (2014).[3] The use of a chiral auxiliary like l-menthol in the diazo ester can lead to high diastereoselectivity.[3]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the rhodium-catalyzed synthesis of a 2-fluorocyclopropanecarboxylate intermediate.

Caption: Rhodium-catalyzed synthesis workflow.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex multiplets for the cyclopropyl protons due to geminal, vicinal, and long-range H-H and H-F couplings. The proton attached to the fluorinated carbon would exhibit a large doublet of doublets of doublets splitting pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals. The carbonyl carbon will appear significantly downfield (around 170-180 ppm). The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns including the loss of COOH and fluorine.

Biological Activity and Applications

This compound and its stereoisomers are crucial intermediates in the synthesis of potent antibacterial agents, particularly fluoroquinolone antibiotics.[4] The cis-2-fluorocyclopropylamine derived from this acid is a key component of the antibiotic sitafloxacin.[5]

Derivatives incorporating the 2-fluorocyclopropyl moiety have demonstrated significant activity against a broad spectrum of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[6] The introduction of the fluorocyclopropyl group at the N-1 position of the quinolone core is known to enhance antibacterial activity.[6]

Role in Drug Development Pathway

The following diagram illustrates the role of this compound as a key building block in the development of fluoroquinolone antibiotics.

Caption: Role in fluoroquinolone synthesis.

Conclusion

This compound is a highly valuable chiral building block in modern drug discovery. Its stereoselective synthesis remains a key area of research, with rhodium-catalyzed cyclopropanation being a particularly effective strategy. The incorporation of this moiety into fluoroquinolone antibiotics has led to the development of potent drugs against resistant bacterial pathogens. Further exploration of this unique chemical entity is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

Spectroscopic Profile of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2R)-2-Fluorocyclopropanecarboxylic acid. Due to the limited availability of published experimental spectra for this specific stereoisomer, this document combines available data from closely related isomers with predicted values based on established spectroscopic principles. This approach offers a robust reference for the characterization of this compound in research and development settings.

Molecular Structure and Spectroscopic Overview

This compound is a chiral, fluorinated cyclopropane derivative. Its structure presents a unique combination of a strained three-membered ring, a carboxylic acid functional group, and a fluorine substituent, all of which contribute to its distinct spectroscopic features. The analysis of its structure relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Relationship between spectroscopic techniques and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, providing information on the proton, carbon, and fluorine environments.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due to geminal, vicinal, and H-F couplings. The carboxylic acid proton will appear as a broad singlet at a characteristic downfield shift.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| H-2 (CHF) | 4.5 - 5.0 | ddd | JH-F ≈ 60-70 (gem), JH-H (trans) ≈ 4-6, JH-H (cis) ≈ 7-9 |

| H-1 (CHCOOH) | 2.0 - 2.5 | m | - |

| H-3 (CH₂) | 1.2 - 1.8 | m | - |

Note: The provided ¹H NMR data for the diastereomer (1S,2R)-2-Fluorocyclopropanecarboxylic acid can be used for comparison.[1]

¹³C NMR Data

The ¹³C NMR spectrum will be characterized by the presence of four distinct signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling. The provided data is for the methyl ester of the target molecule and serves as a close approximation for the cyclopropane ring carbons.[2]

| Carbon | Experimental Chemical Shift (δ, ppm) for Methyl Ester[2] | Predicted Chemical Shift (δ, ppm) for Acid | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, Hz) |

| C=O | ~170 | ~175 | s | - |

| C-2 (CHF) | - | 80 - 85 | d | ~200-220 |

| C-1 (CHCOOH) | - | 25 - 30 | d | ~10-15 |

| C-3 (CH₂) | - | 15 - 20 | d | ~5-10 |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single resonance, which will be a complex multiplet due to coupling with the vicinal and geminal protons of the cyclopropane ring.

| Fluorine | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity |

| C-F | -180 to -220 | m |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| C-H stretch (cyclopropane) | ~3000 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), would show the molecular ion and characteristic fragmentation patterns.

| m/z | Ion | Notes |

| 105.03 | [M+H]⁺ | Molecular ion peak (positive ion mode) |

| 103.02 | [M-H]⁻ | Molecular ion peak (negative ion mode) |

| 85.02 | [M-HF]⁺ | Loss of hydrogen fluoride |

| 59.01 | [M-COOH]⁺ | Loss of the carboxyl group |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures adaptable for this compound.

Caption: General workflows for spectroscopic sample preparation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.7 mL in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) may be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the splitting patterns. A dedicated fluorine probe is recommended for optimal sensitivity.

IR Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) is suitable for solid samples.

-

Acquisition: Place a small amount of the solid sample on the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

Parameters: Collect the spectrum typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is recommended for this polar molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Analysis: Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography (LC) system for sample introduction. Acquire the spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

References

The Ascendant Role of Fluorocyclopropanes in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and its motifs into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the fluorocyclopropane moiety has emerged as a particularly powerful tool, offering a unique combination of conformational rigidity and potent electronic modulation. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorocyclopropanes in drug discovery, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their quest for novel therapeutics.

The Fluorocyclopropane Moiety: A Bioisostere of Increasing Importance

The utility of the fluorocyclopropane group primarily lies in its function as a bioisostere, a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, yet improving its physicochemical or pharmacokinetic properties.[1] The strained cyclopropane ring offers a rigid scaffold that can lock a molecule into a desired conformation for optimal receptor binding.[2] The addition of a highly electronegative fluorine atom to this ring introduces profound electronic effects, influencing the molecule's pKa, dipole moment, and metabolic stability.[3][4]

This strategic fluorination can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 family. This can increase a drug's half-life and bioavailability.[5]

-

Modulated Potency and Selectivity: The electronic perturbations caused by fluorine can alter the binding affinity of a drug for its target and improve selectivity against off-targets.[6]

-

Improved Physicochemical Properties: Fluorination can impact a compound's lipophilicity (logP) and pKa, which in turn affects its solubility, permeability, and overall drug-like properties.[7]

Data Presentation: Quantitative Comparison of Fluorinated and Non-Fluorinated Analogs

The impact of incorporating a fluorocyclopropane moiety is best illustrated through quantitative data. The following tables summarize the physicochemical and pharmacological properties of fluorocyclopropane-containing compounds compared to their non-fluorinated counterparts in two key case studies.

Case Study 1: Cabozantinib Analogs (c-Met and VEGFR-2 Kinase Inhibitors) [6][7]

| Property | Non-Fluorinated Analog (Cabozantinib) | Monofluorinated Analog ((+)-JV-976) |

| Metabolic Stability | Good | Improved |

| c-Met Kinase Inhibition (IC50) | 7.8 nM | 15.2 nM |

| VEGFR-2 Kinase Inhibition (IC50) | 4.6 nM | 45.3 nM |

| Selectivity (HEK293/Hep G2) | ~3-fold | >10-fold |

Case Study 2: Bruton's Tyrosine Kinase (Btk) Inhibitors [8]

| Compound | Btk IC50 (nM) | Kinetic Solubility (µM) | clogD |

| 8 (Cyclopropyl) | 7.1 | 19 | 2.8 |

| 19 ((S,S)-cis-2-fluorocyclopropyl) | 2.3 | >200 | 2.7 |

| 20 ((R,R)-cis-2-fluorocyclopropyl) | 3.8 | >200 | 2.7 |

| 23 (Cyclopropyl) | 4.8 | 4.9 | 3.8 |

| 24 ((R,R)-cis-2-fluorocyclopropyl) | 3.2 | 16 | 3.7 |

| 25 ((S,S)-cis-2-fluorocyclopropyl) | 2.4 | 14 | 3.7 |

Mandatory Visualizations

Signaling Pathway

Caption: Bruton's Tyrosine Kinase (Btk) Signaling Pathway.

Experimental Workflow

Caption: Lead Optimization Workflow Using Fluorocyclopropanes.

Experimental Protocols

Synthesis of Fluorocyclopropanes via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the synthesis of cyclopropanes.[9] The following is a general protocol for the cyclopropanation of a fluoro-substituted allylic alcohol.

Materials:

-

Fluoro-substituted allylic alcohol

-

Diethylzinc (Et2Zn)

-

Diiodomethane (CH2I2)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas

-

Standard glassware for air-sensitive reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

-

Dissolve the fluoro-substituted allylic alcohol in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethylzinc in hexanes to the reaction mixture.

-

Stir the mixture at 0 °C for 20 minutes.

-

Add diiodomethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired fluorocyclopropane.

In Vitro c-Met Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.[1][10]

Materials:

-

Recombinant human c-Met kinase

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compounds and control inhibitor (e.g., Cabozantinib)

-

Dimethyl sulfoxide (DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds and control inhibitor in DMSO.

-

In a 96-well plate, add the c-Met enzyme and the peptide substrate to the kinase assay buffer.

-

Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for the c-Met enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

Data Analysis:

-

Convert the luminescence signal to percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLM).[11][12][13]

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound and control compounds (with known high and low metabolic stability)

-

Acetonitrile containing an internal standard for quenching and sample analysis

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound and control compounds in phosphate buffer.

-

In a 96-well plate, add the HLM and the NADPH regenerating system to the phosphate buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the test and control compounds to the wells.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Conclusion

The fluorocyclopropane moiety represents a valuable and increasingly utilized tool in the medicinal chemist's arsenal. Its unique combination of conformational constraint and electronic modulation offers a powerful strategy to address common challenges in drug discovery, including metabolic instability, off-target toxicity, and suboptimal potency. The case studies and protocols presented in this guide highlight the practical applications and considerations for incorporating this versatile motif into drug design and development programs. As synthetic methodologies for accessing diverse fluorocyclopropanes continue to evolve, their role in the creation of next-generation therapeutics is set to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 12. mercell.com [mercell.com]

- 13. researchgate.net [researchgate.net]

Physicochemical properties of 2-fluorocyclopropanecarboxylic acid isomers

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluorocyclopropanecarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the four stereoisomers of 2-fluorocyclopropanecarboxylic acid: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These fluorinated cyclopropane derivatives are of significant interest in medicinal chemistry and drug development due to their potential to modulate the biological activity and pharmacokinetic profiles of parent molecules.

Introduction

2-Fluorocyclopropanecarboxylic acids are rigid scaffolds that can introduce unique conformational constraints and electronic properties into drug candidates. The presence and stereochemistry of the fluorine atom can significantly influence acidity (pKa), lipophilicity (logP), and solubility, thereby affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these physicochemical characteristics is crucial for the rational design and optimization of novel therapeutics.

Physicochemical Properties

The following tables summarize the available quantitative data for the isomers of 2-fluorocyclopropanecarboxylic acid. It is important to note that while some experimental data is available, many of the listed values are predicted and should be considered as such.

Table 1: Summary of Physicochemical Properties of cis-2-Fluorocyclopropanecarboxylic Acid Isomers

| Property | (1R,2R)-isomer | (1S,2S)-isomer |

| Molecular Formula | C₄H₅FO₂ | C₄H₅FO₂ |

| Molecular Weight | 104.08 g/mol | 104.08 g/mol |

| Melting Point (°C) | 50 - 70 | N/A |

| pKa (Predicted) | N/A | 3.78 ± 0.20 |

| logP (Predicted) | N/A | N/A |

| Aqueous Solubility | Soluble (34 g/L) at 25°C[1] | N/A |

Table 2: Summary of Physicochemical Properties of trans-2-Fluorocyclopropanecarboxylic Acid Isomers

| Property | (1R,2S)-isomer | (1S,2R)-isomer |

| Molecular Formula | C₄H₅FO₂ | C₄H₅FO₂ |

| Molecular Weight | 104.08 g/mol | 104.08 g/mol |

| Melting Point (°C) | N/A | 110-113 |

| pKa (Predicted) | 4.00 ± 0.11[2] | ~3.8[3] |

| logP (Predicted) | N/A | -0.41 |

| Aqueous Solubility | N/A | Moderate |

N/A: Not Available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 2-fluorocyclopropanecarboxylic acid isomers are not extensively reported in the literature. However, based on standard methodologies for small molecules, the following protocols can be adapted.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa).

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Titration vessel

Reagents:

-

2-Fluorocyclopropanecarboxylic acid isomer (high purity)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) solution (for maintaining constant ionic strength)

-

Deionized, CO₂-free water

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a known amount of the 2-fluorocyclopropanecarboxylic acid isomer and dissolve it in a known volume of CO₂-free deionized water. A background electrolyte such as KCl can be added to maintain a constant ionic strength.

-

Titration:

-

Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette.

-

Stir the solution gently.

-

Add the standardized NaOH solution in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

-

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Reagents:

-

2-Fluorocyclopropanecarboxylic acid isomer (high purity)

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning:

-

Accurately weigh a small amount of the 2-fluorocyclopropanecarboxylic acid isomer and dissolve it in either the aqueous or organic phase.

-

Add a known volume of the second phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). A calibration curve should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

The logP is the base-10 logarithm of P.

-

Determination of Aqueous Solubility by Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Principle: An excess amount of the solid compound is equilibrated with the aqueous solvent until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus:

-

Glass vials with screw caps

-

Shaker or rotator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

HPLC system for concentration analysis

Reagents:

-

2-Fluorocyclopropanecarboxylic acid isomer (solid)

-

Purified water or buffer of desired pH

Procedure:

-

Equilibration:

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid carryover of solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the saturated solution with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

-

-

Reporting:

-

The solubility is reported in units such as mg/mL or mol/L.

-

Synthesis Workflow

The stereoselective synthesis of 2-fluorocyclopropanecarboxylic acid isomers is a key aspect of their application in drug discovery. Below is a representative workflow for the synthesis of cis-2-fluorocyclopropanecarboxylic acid.

Caption: A generalized workflow for the synthesis of 2-fluorocyclopropanecarboxylic acid from allyl alcohol.

Conclusion

The physicochemical properties of 2-fluorocyclopropanecarboxylic acid isomers play a critical role in their potential applications in drug development. While a complete experimental dataset for all four isomers is not yet available in the public domain, the provided data and protocols offer a valuable resource for researchers in this field. Further experimental characterization of these important building blocks is warranted to fully elucidate their structure-property relationships and guide their effective use in medicinal chemistry.

References

The Cornerstone of Modern Drug Discovery: An In-depth Guide to Chiral Fluorinated Building Blocks

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacological properties.[1] Fluorine's unique characteristics, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] When chirality is introduced into these fluorinated molecules, it unlocks a three-dimensional chemical space that is crucial for the highly specific interactions required for therapeutic efficacy. This guide provides a comprehensive overview of the synthesis and application of chiral fluorinated building blocks for researchers, scientists, and drug development professionals. We will delve into key synthetic methodologies, present comparative data, and provide detailed experimental protocols for the synthesis of these valuable compounds.

The Impact of Fluorine in Drug Design

The substitution of hydrogen with fluorine can dramatically alter the physicochemical properties of a molecule. These alterations are often beneficial for drug performance.[3] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Furthermore, the introduction of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a drug's solubility and ability to cross cell membranes.[2][4]

Table 1: Key Physicochemical Properties of Fluorine and Their Impact on Drug Molecules

| Property | Value/Description | Impact on Drug Molecules |

| Electronegativity (Pauling Scale) | 3.98 (highest of all elements) | Alters electron distribution, influencing pKa, dipole moment, and binding interactions.[4] |

| Van der Waals Radius | 1.47 Å (similar to Hydrogen at 1.20 Å) | Allows for isosteric replacement of hydrogen without significant steric hindrance.[4] |

| Carbon-Fluorine Bond Strength | ~116 kcal/mol | Increases metabolic stability by preventing C-H bond cleavage.[4] |

| Lipophilicity (LogP) | Context-dependent | A single fluorine atom can increase lipophilicity, while a trifluoromethyl group can decrease it, allowing for fine-tuning of a drug's solubility and permeability.[4] |

Synthetic Strategies for Chiral Fluorinated Building Blocks

The synthesis of chiral fluorinated compounds presents unique challenges due to the high reactivity of fluorinating reagents and the need for precise stereocontrol. Several powerful strategies have been developed to address these challenges, including organocatalysis, biocatalysis, and transition-metal catalysis.

Organocatalytic Asymmetric Fluorination

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a metal-free alternative to traditional methods. In the context of fluorination, chiral amines are often used to catalyze the reaction between an aldehyde or ketone and an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).

One of the pioneering examples is the enantioselective α-fluorination of aldehydes, which proceeds through an enamine intermediate. This strategy provides access to a wide range of α-fluoroaldehydes with high enantioselectivity.[5]

Caption: Organocatalytic α-fluorination of aldehydes.

Table 2: Organocatalytic α-Fluorination of Aldehydes

| Aldehyde Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 3-Phenylpropanal | 20 | 81 | 96 | [5] |

| Cyclohexanecarbaldehyde | 20 | 86 | 91 | [5] |

| Nonanal | 20 | 85 | 95 | [5] |

| 2-Methylpropanal | 20 | 71 | 89 | [5] |

Biocatalytic Synthesis

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral fluorinated building blocks. Enzymes can catalyze reactions with exquisite stereocontrol, often under mild conditions. A notable example is the use of engineered cytochrome c to catalyze the enantioselective carbene B-H bond insertion for the synthesis of α-trifluoromethylated (α-CF3) organoborons.[6] These building blocks are versatile intermediates for the synthesis of a variety of trifluoromethyl-containing molecules.

Caption: Biocatalytic synthesis of α-CF₃ organoborons.

Table 3: Biocatalytic Synthesis of Chiral α-Trifluoromethylated Organoborons

| Diazo Compound Substrate | Total Turnovers (TTN) | Enantiomeric Ratio (e.r.) | Reference |

| Ethyl 2-diazo-3,3,3-trifluoropropanoate | up to 2870 | up to 98.5:1.5 | [6] |

| 1-Diazo-2,2,2-trifluoroethane | - | 97:3 | [7] |

| (Diazomethyl)cyclopropane | - | 98:2 | [6] |

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis, particularly with nickel, has proven to be a versatile method for the synthesis of chiral fluorinated compounds. Nickel-catalyzed enantioconvergent reductive hydroalkylation of olefins with trifluoromethyl-containing α-alkyl halides allows for the synthesis of enantioenriched trifluoromethylated alkanes. This method is notable for its broad substrate scope and high functional group tolerance.

Caption: Ni-catalyzed enantioconvergent hydroalkylation.

Table 4: Nickel-Catalyzed Synthesis of Chiral Trifluoromethylated Alkanes

| Olefin Substrate | Alkyl Halide Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Styrene | 1-Bromo-1-(trifluoromethyl)ethane | 85 | 95 | |

| 4-Vinylpyridine | 1-Bromo-1-(trifluoromethyl)ethane | 78 | 92 | |

| N-Vinyl-2-pyrrolidinone | 1-Bromo-1-(trifluoromethyl)ethane | 81 | 90 |

Experimental Protocols

General Procedure for Organocatalytic α-Fluorination of Aldehydes

To a solution of the aldehyde (0.5 mmol) in anhydrous THF (2.5 mL) at room temperature is added the chiral amine catalyst (20 mol%). The mixture is stirred for 10 minutes, and then N-fluorobenzenesulfonimide (NFSI) (0.6 mmol) is added in one portion. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired α-fluoroaldehyde.[5]

General Procedure for Biocatalytic Synthesis of Chiral α-Trifluoromethylated Organoborons

In a nitrogen-filled glovebox, a solution of the engineered cytochrome c variant in buffer is prepared. To this solution, the Lewis-base borane (e.g., an N-heterocyclic carbene borane) is added, followed by the trifluorodiazoalkane. The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography to yield the chiral α-trifluoromethylated organoboron.[6][7]

General Procedure for Nickel-Catalyzed Enantioconvergent Reductive Hydroalkylation

In an argon-filled glovebox, a vial is charged with NiBr2(diglyme) (5 mol%), the chiral ligand (6 mol%), and a manganese powder as the reducing agent. The vial is sealed and removed from the glovebox. Anhydrous solvent (e.g., DMF) is added, followed by the olefin (1.2 equiv), the trifluoromethyl-containing α-alkyl halide (1.0 equiv), and a silane (e.g., phenylsilane) (2.0 equiv). The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Conclusion

Chiral fluorinated building blocks are of paramount importance in modern drug discovery, offering a powerful strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The development of robust and stereoselective synthetic methods, including organocatalysis, biocatalysis, and transition-metal catalysis, has significantly expanded the accessibility of these valuable compounds. This guide has provided an overview of the key concepts, synthetic methodologies, and practical considerations for the synthesis and application of chiral fluorinated building blocks. As our understanding of the "fluorine effect" continues to grow, so too will the impact of these unique molecules on the future of medicine.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diverse Synthesis of Chiral Trifluoromethylated Alkanes via Nickel-Catalyzed Enantioconvergent Reductive Hydroalkylation of Unactivated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorocyclopropane Moiety: A Deep Dive into the Mechanism of Action in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the fluorocyclopropane moiety has emerged as a powerful tool in modern medicinal chemistry, enabling the fine-tuning of drug candidates to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the core mechanisms of action of drugs containing this versatile structural motif. By leveraging its unique stereoelectronic properties, the fluorocyclopropane group acts as a valuable bioisostere, offering a rigid scaffold that can optimize interactions with biological targets and improve metabolic stability. This document delves into specific examples of fluorocyclopropane-containing drugs, presenting their mechanisms of action, relevant signaling pathways, quantitative data, and detailed experimental protocols to support further research and development in this promising area.

Dual c-Met and VEGFR-2 Inhibition: The Case of Fluorocyclopropyl Cabozantinib Analogs

Cabozantinib is a multi-tyrosine kinase inhibitor that targets key drivers of tumor angiogenesis and metastasis, including c-Met and VEGFR-2. The introduction of a fluorocyclopropane moiety into cabozantinib analogs has been investigated as a strategy to modulate its pharmacological properties.

Mechanism of Action

Fluorocyclopropyl analogs of cabozantinib function as ATP-competitive inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. By binding to the ATP pocket within the kinase domain, these molecules prevent the phosphorylation and subsequent activation of the receptors. This blockade of c-Met and VEGFR-2 signaling disrupts downstream pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis. The dual inhibition of these pathways offers a synergistic anti-cancer effect.

The primary signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cancer cell growth and survival.

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.

Quantitative Data: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) |

| Cabozantinib | c-Met | 1.3 |

| VEGFR-2 | 0.035 | |

| Compound 4 (Pyridine Bioisostere) | c-Met | 1.5 |

Data for a pyridine bioisostere of cabozantinib is presented as a reference for potency against c-Met.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

-

Objective : To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Materials : Recombinant kinase (e.g., c-Met, VEGFR-2), substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), ATP, test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).

-

Procedure : a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase and the test compound dilutions to the assay buffer. c. Initiate the kinase reaction by adding the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration. e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. f. Measure the luminescence signal using a plate reader.

-

Data Analysis : Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Synthesis of Fluorocyclopropyl Cabozantinib Analogs (Conceptual Workflow)

Caption: Conceptual synthetic workflow for fluorocyclopropyl cabozantinib analogs.

Selective Serotonin 2C (5-HT2C) Receptor Agonism by Fluorinated 2-Phenylcyclopropylmethylamines

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for treating conditions like obesity and schizophrenia. Fluorinated derivatives of 2-phenylcyclopropylmethylamine (2-PCPMA) have been developed as potent and selective agonists for this receptor.

Mechanism of Action

These fluorinated 2-PCPMA derivatives bind to and activate the 5-HT2C receptor.[2] This agonistic activity triggers a conformational change in the receptor, leading to the activation of the Gq/11 signaling pathway.[2][3] The activation of this pathway results in the production of intracellular second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Caption: 5-HT2C receptor Gq/11 signaling pathway.

Quantitative Data: In Vitro Functional Activity

| Compound | Target Receptor | EC50 (nM) | Emax (%) |

| (+)-15a | 5-HT2C | 23 | 71 |

| (+)-19 | 5-HT2C | 24 | - |

(+)-15a is the N-methyl derivative of 2-(2-methoxyphenyl)cyclopropylmethylamine.[5] (+)-19 is the N-benzyl derivative.[3]

Experimental Protocols

Calcium Flux Assay for 5-HT2C Receptor Activation

-

Objective : To measure the functional potency (EC50) and efficacy (Emax) of a compound as an agonist at the 5-HT2C receptor.

-

Materials : A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer, and the test compound.

-

Procedure : a. Plate the 5-HT2C expressing cells in a multi-well plate and allow them to adhere. b. Load the cells with the calcium-sensitive dye. c. Prepare serial dilutions of the test compound. d. Add the test compound dilutions to the cells and immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR instrument).

-

Data Analysis : The peak fluorescence response is measured for each concentration of the test compound. The data is then plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Bruton's Tyrosine Kinase (Btk) Inhibition by Fluorocyclopropyl Amides

Bruton's tyrosine kinase (Btk) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases. Fluorocyclopropyl amides have been designed as potent and selective inhibitors of Btk.

Mechanism of Action

Fluorocyclopropyl amide-based inhibitors of Btk typically act as irreversible inhibitors by forming a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding site of the enzyme. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade that is essential for B-cell proliferation, survival, and activation.[6]

The inhibition of Btk prevents the phosphorylation of its substrate, phospholipase C gamma 2 (PLCγ2), which in turn abrogates the production of IP3 and DAG and the subsequent activation of transcription factors such as NF-κB.[7]

Caption: Inhibition of the B-cell receptor signaling pathway via Btk.

Quantitative Data: In Vitro Btk Inhibition

| Compound | Btk IC50 (nM) |

| 8 | 7.1 |

| 19 ((S,S)-enantiomer) | 2.3 |

| 20 ((R,R)-enantiomer) | 3.8 |

| 25 | 2.4 |

Compounds 19, 20, and 25 are fluorocyclopropyl amide derivatives. Compound 8 is a non-fluorinated cyclopropyl amide analog for comparison.[6]

Experimental Protocols

Biochemical Btk Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

-

Objective : To measure the binding affinity (IC50) of an inhibitor to the Btk kinase domain.

-

Materials : Recombinant Btk, a fluorescently labeled ATP-competitive tracer, a europium-labeled anti-tag antibody, test compound, and assay buffer.

-